SLT2 protein - 146704-07-6

SLT2 protein

Catalog Number: EVT-1518794
CAS Number: 146704-07-6
Molecular Formula: C28H44N2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Slt2 protein is primarily sourced from Saccharomyces cerevisiae. It is encoded by the SLT2 gene, which is essential for yeast survival under conditions that challenge cell wall integrity. The protein is activated through a phosphorylation cascade initiated by upstream kinases, specifically MAP Kinase Kinases (MKK1 and MKK2), which are activated by various stress signals.

Classification

Slt2 belongs to the class of serine/threonine kinases within the Mitogen-Activated Protein Kinase family. It is specifically categorized under the MAPK subfamily, which includes other well-known kinases such as Fus3 and Hog1. The Slt2 protein is also recognized for its role in various cellular processes beyond stress response, including cell cycle regulation and transcriptional control.

Synthesis Analysis

Methods

The synthesis of Slt2 protein can be achieved through recombinant DNA technology. Typically, the SLT2 gene is cloned into an expression vector and transformed into Escherichia coli or yeast cells for protein production.

Technical Details

  1. Cloning: The SLT2 gene is amplified using polymerase chain reaction (PCR) with specific primers designed to include restriction sites for cloning into plasmids.
  2. Transformation: The ligated plasmid containing the SLT2 gene is introduced into competent E. coli cells or yeast cells via heat shock or electroporation.
  3. Expression: Induction of protein expression can be achieved using IPTG (isopropyl β-D-1-thiogalactopyranoside) in bacterial systems or by altering growth conditions in yeast.
  4. Purification: The Slt2 protein can be purified using affinity chromatography techniques, often utilizing tags such as His-tag or GST (Glutathione S-transferase).
Molecular Structure Analysis

Structure

The structure of Slt2 consists of several key domains:

  • Catalytic Domain: Responsible for its kinase activity.
  • Regulatory Domain: Involved in the activation and substrate recognition.
  • TEY Activation Motif: A conserved sequence critical for its activation through phosphorylation.

Data

Structural studies have provided insights into the conformation of Slt2 when bound to ATP and its substrates. Crystallographic data suggest that upon phosphorylation, Slt2 undergoes conformational changes that enhance its kinase activity.

Chemical Reactions Analysis

Reactions

Slt2 primarily functions through phosphorylation reactions:

  1. Phosphorylation of Substrates: It transfers phosphate groups from ATP to serine and threonine residues on target proteins.
  2. Autophosphorylation: Slt2 can phosphorylate itself at specific residues, enhancing its activity.

Technical Details

The use of radioactive ATP in kinase assays allows for tracking phosphorylation events. Techniques such as SDS-PAGE followed by autoradiography are commonly employed to visualize phosphorylated proteins.

Mechanism of Action

Process

Slt2 operates through a series of steps:

  1. Activation: Upstream kinases MKK1 and MKK2 phosphorylate Slt2 on specific threonine and tyrosine residues.
  2. Substrate Interaction: Once activated, Slt2 interacts with various substrates, including transcription factors like Rlm1 and Swi4, leading to altered gene expression related to cell wall integrity.
  3. Signal Transduction: The phosphorylation events trigger downstream signaling pathways that modulate cellular responses to stress.

Data

Studies have shown that Slt2 activation correlates with increased expression of genes involved in cell wall biosynthesis and stress response mechanisms.

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 42 kDa.
  • Isoelectric Point: Typically around pH 6.5-7.5.

Chemical Properties

  • Stability: Slt2 is stable under physiological conditions but may denature under extreme pH or temperature.
  • Solubility: Generally soluble in aqueous buffers used for biochemical assays.

Relevant Data or Analyses

Characterization studies reveal that Slt2 exhibits optimal activity at physiological pH (around pH 7) and temperature (30°C), typical for yeast cells.

Applications

Scientific Uses

Slt2 has several applications in scientific research:

  • Cellular Stress Response Studies: Investigating how cells respond to environmental stresses.
  • Gene Expression Regulation: Understanding transcriptional control mechanisms mediated by MAP kinases.
  • Biotechnological Applications: Engineering yeast strains with enhanced stress tolerance for industrial fermentation processes.
Molecular Mechanisms of SLT2 Signaling

SLT2 in the Cell Wall Integrity (CWI) Pathway: Activation and Downstream Effectors

Slt2 is the terminal kinase of the CWI pathway, which monitors and responds to cell wall perturbations. Activation begins with membrane-embedded sensors (Wsc1–3, Mid2, Mtl1) detecting cell wall stress. These sensors recruit the guanine nucleotide exchange factor (GEF) Rom2, which activates the small GTPase Rho1. Rho1 then stimulates protein kinase C (Pkc1), initiating a MAPK cascade:

  • MAPKKK: Bck1
  • MAPKKs: Mkk1/Mkk2 (functionally redundant)
  • MAPK: Slt2 [1] [9]

Dual phosphorylation of Slt2 at Thr190 and Tyr192 in its activation loop (T-E-Y motif) is essential for kinase activity. Activated Slt2 phosphorylates two key transcription factors:

  • Rlm1: Drives expression of >25 cell wall biosynthesis genes (e.g., FKS1, CHS3).
  • SBF (Swi4/Swi6): Regulates G1/S transition genes and stress-responsive targets [1] [9].

Table 1: Core Components of the CWI Pathway

ComponentFunctionDownstream Targets
Sensors (Wsc1–3)Detect cell wall stressRom2 GEF
Rho1GTPase activating Pkc1β-1,3-glucan synthase (Fks1)
Pkc1Initiates MAPK cascadeBck1 (MAPKKK)
Slt2Phosphorylates transcription factorsRlm1, SBF

Slt2 also regulates non-transcriptional outputs, including actin polarization, organelle inheritance, and sphingolipid metabolism [1] [6].

Cross-Regulation with TORC1-Sch9 Signaling: Metabolic and Stress Adaptation

Slt2 interfaces with the conserved TORC1-Sch9 pathway, which coordinates growth with nutrient availability:

  • Sch9 Inhibition: Hyperactive Slt2 in ptc1Δ mutants suppresses Sch9 phosphorylation, a direct TORC1 substrate. This reduces TORC1-driven anabolism (e.g., ribosome biogenesis) and activates autophagy [2] [4].
  • Metabolic Trade-offs: Slt2-mediated Sch9 inhibition redirects resources toward stress adaptation. ptc1Δ cells exhibit:
  • Mitochondrial hyperpolarization
  • ROS accumulation
  • Daughter-specific G1 cell cycle arrest [2].
  • Glucose Sensing: Slt2 modulates hexosamine biosynthesis (HBP) by regulating GFA1 expression. This controls UDP-GlcNAc production, which is critical for protein N-glycosylation during ER stress [3].

Table 2: Slt2-TORC1-Sch9 Cross-Regulation Outcomes

ConditionSlt2 ActivitySch9 ActivityCellular Effect
Cell wall stressHighLowAutophagy induction
Nutrient repleteLowHighRibosome biogenesis
ER stressHighLowIncreased UDP-GlcNAc synthesis

This crosstalk enables cells to balance growth with stress resilience [2] [3] [4].

Phosphorylation Dynamics: Substrate Identification and Kinase-Specific Targets

Slt2 phosphorylates substrates at Ser/Thr-Pro motifs, with preference for Arg at the −3 position. Substrate specificity is mediated by:

  • Docking Motifs: D-motifs (e.g., in Rlm1: ψ₁–₃X₃–₇ϕXϕ, where ψ = basic residue, ϕ = hydrophobic residue) bind Slt2’s common docking (CD) domain [1] [5].

Key substrates include:

  • Transcription Factors: Rlm1 (S/T-P sites), SBF.
  • Phosphatases: Msg5 (N-terminal regulatory and C-terminal catalytic domains).
  • Novel Targets: Identified via analog-sensitive Slt2 (Slt2-as):
  • Rcn2: Calcineurin regulator (phosphorylated at Ser250).
  • Caf20: eIF4E-binding translation repressor.
  • Gga1: Golgi adaptor for vesicular trafficking [5] [7].

Slt2-as enabled in vitro thiophosphorylation of substrates using ATPγS analogs, revealing context-dependent phosphorylation dynamics. For example, genotoxic stress activates Slt2 via proteasomal degradation of Msg5, bypassing Mkk1/2 [1] [5] [7].

Negative Regulatory Networks: Role of Ptc1, Sdp1, and Other Phosphatases

Slt2 activity is tightly controlled by phosphatases to prevent deleterious hyperactivation:

  • Dual-Specificity Phosphatases (DSPs):
  • Msg5: Inactivates Slt2 via direct dephosphorylation. Slt2 phosphorylates Msg5, creating reciprocal feedback [1] [5].
  • Sdp1: Specialized for oxidative stress-induced Slt2 inactivation [1] [9].
  • Ser/Thr Phosphatases:
  • Ptc1: Type 2C phosphatase that dephosphorylates Slt2. ptc1Δ mutants show:
  • Sustained Slt2 phosphorylation
  • Delayed ER inheritance due to septin dysregulation
  • Mitochondrial inheritance defects [2] [6].
  • Tyrosine Phosphatases: Ptp2/Ptp3 fine-tune phospho-cycling [1] [9].

Table 3: Phosphatases Regulating Slt2 Activity

PhosphataseClassTarget SiteBiological Consequence of Deletion
Ptc1PP2CThr190/Tyr192Hyperactive Slt2; organelle inheritance defects
Msg5DSPpThr190/pTyr192Delayed Slt2 inactivation; cell separation defects
Sdp1DSPpThr190/pTyr192Increased Slt2 activity under oxidative stress

Negative feedback loops are critical for pathway resetting; e.g., Slt2 phosphorylates upstream kinases (Mkk1/2) to dampen signaling [1] [6] [9].

Concluding Remarks

Slt2 functions as a signaling hub integrating cell wall surveillance, metabolic adaptation, and stress response. Its phosphorylation dynamics, crosstalk with TORC1-Sch9, and stringent regulation by phosphatases exemplify the complexity of MAPK networks in fungal biology. Future studies leveraging chemical-genetic tools like Slt2-as will uncover additional substrates and context-dependent regulatory mechanisms.

Compounds Mentioned: SLT2, TORC1, Sch9, Ptc1, Sdp1, Msg5, Rlm1, Rho1, Pkc1, Bck1, Mkk1, Mkk2, Caf20, Rcn2, Gga1.

Properties

CAS Number

146704-07-6

Product Name

SLT2 protein

Molecular Formula

C28H44N2

Synonyms

SLT2 protein

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